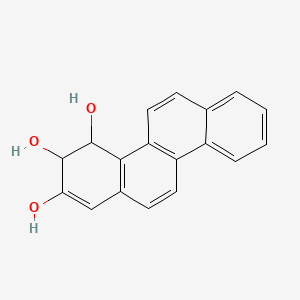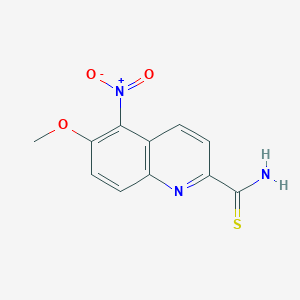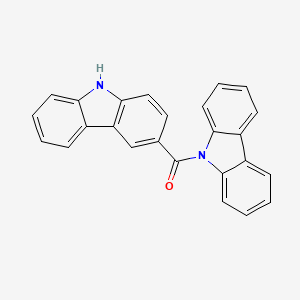
Ditert-butyl(sulfanylidene)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditert-butyl(sulfanylidene)phosphanium is a sterically hindered phosphonium salt. This compound is known for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science. It is often used as a stabilizer for metal nanoparticles and has applications in catalysis.
Vorbereitungsmethoden
The synthesis of ditert-butyl(sulfanylidene)phosphanium typically involves the reaction of tert-butylphosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction conditions.
Analyse Chemischer Reaktionen
Ditert-butyl(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ditert-butyl(sulfanylidene)phosphanium has several scientific research applications:
Wirkmechanismus
The mechanism of action of ditert-butyl(sulfanylidene)phosphanium involves its interaction with microbial cell membranes, leading to disruption of cell function and inhibition of growth. The molecular targets and pathways involved include the inhibition of enzymes essential for microbial survival.
Vergleich Mit ähnlichen Verbindungen
Ditert-butyl(sulfanylidene)phosphanium can be compared with other sterically hindered phosphonium salts, such as tri-tert-butylphosphonium salts. These compounds share similar structural features but differ in their specific applications and reactivity. For example, tri-tert-butylphosphonium salts are also used as stabilizers for metal nanoparticles but may have different catalytic properties .
Similar compounds include:
- Tri-tert-butylphosphonium salts
- Bis(2,4-di-tert-butylphenyl)phosphate
- 2,4-Ditert-butylphenol
These compounds highlight the unique properties of this compound, particularly its effectiveness as a stabilizer and antimicrobial agent.
Eigenschaften
CAS-Nummer |
81183-69-9 |
|---|---|
Molekularformel |
C8H18PS+ |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
ditert-butyl(sulfanylidene)phosphanium |
InChI |
InChI=1S/C8H18PS/c1-7(2,3)9(10)8(4,5)6/h1-6H3/q+1 |
InChI-Schlüssel |
CHHFLQPRNBTHLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[P+](=S)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)

![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)


![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)

![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)


![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)

